molecular formula C22H14O2 B1375460 2,6-Diphenylbenzo[1,2-b:4,5-b']difuran CAS No. 5379-77-1

2,6-Diphenylbenzo[1,2-b:4,5-b']difuran

Cat. No. B1375460
CAS RN: 5379-77-1
M. Wt: 310.3 g/mol
InChI Key: QDHGBWBEBOMJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Diphenylbenzo[1,2-b:4,5-b’]difuran” is a chemical compound with the molecular formula C22H14O2 . It is a solid at 20°C and has a molecular weight of 310.345 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, geometrical isomers of a set of new ferrocene-benzo [1,2-b:4,5-b′]difuran-2,6- (3H,7H)-dione dyads were synthesized . Another study reported the efficient preparation of 3,7-Diiodo-2,6-di (thiophen-2-yl)benzo [1,2-b:4,5-b′]difurans by an iodine-promoted double cyclization .


Molecular Structure Analysis

The molecule contains a total of 42 bonds, including 28 non-H bonds, 26 multiple bonds, 2 rotatable bonds, 26 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 1 twelve-membered ring, and 2 Furanes .


Chemical Reactions Analysis

The compound has been used as an organic semiconductor for field-effect transistors . It has also been used in the synthesis of new conjugated polymers .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 498.2±40.0 °C at 760 mmHg, and a melting point of 345°C (lit.) . Its exact mass is 310.099365 and it has a LogP of 6.94 .

Scientific Research Applications

Optical Properties and Materials Science

  • Donor-acceptor molecules like 2,7-diphenylbenzo[1,2-b:4,3-b']difuran-4,5-dicarbonitrile demonstrate distinct nonlinear optical properties. These properties are influenced by the molecular packing and self-assembly behaviors, highlighting the significance of the transition dipole moment in constructing low-dimensional materials with efficient nonlinear optical characteristics (Luo et al., 2017).

Organic Semiconductors

  • 2,6-Diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes, including thiophene, selenophene, and tellurophene analogues, act as effective p-type semiconductors. The selenophene analogue, in particular, exhibits high field-effect transistor (FET) mobility, indicating its potential in organic semiconductor applications (Takimiya et al., 2004).

Antibacterial and Antimycobacterial Activities

  • Novel benzodifuran-based derivatives exhibit notable antibacterial activity against various strains, including Bacillus subtilis and Pseudomonas aeruginosa, as well as antimycobacterial activity against Mycobacterium bovis. This indicates a potential application in developing new antibacterial and antimycobacterial agents (Baba et al., 2018).

Photocyclization and Photo-Fries Rearrangement

  • A synthetic route using photocyclization and photo-Fries rearrangement reactions has been developed for 2,6-dialkyl-3,7-diphenylbenzo[1,2-b:4,5-b']difurans. This process offers a novel approach for creating compounds that might be useful in various chemical and pharmaceutical applications (Park et al., 2004).

Antimicrobial Activity

  • Certain benzodifuran derivatives have been synthesized and shown to possess antimicrobial activities, indicating their potential use in the development of new antimicrobial drugs (Reddy et al., 2001).

Optoelectronic Applications

  • Aryl-vinyl benzo[1,2-b:4,5-b']difuran derivatives synthesized for optoelectronic applications exhibit UV-Vis fluorescence, with quantum yields varying significantly. These compounds could be used in organic light-emitting devices (OLEDs) (Bosiak et al., 2012).

Electrochemical and Photophysical Studies

  • Ladder-type heteroacenes containing dibenzo[d,d']benzo[1,2-b:4,5-b']difuran have been synthesized. Their photophysical and electrochemical studies indicate lower HOMO energy levels and larger band gaps than corresponding hydrocarbon acenes, making them suitable for various electronic applications (Kawaguchi et al., 2007).

Organic Light-Emitting Diodes (OLEDs)

  • The compound 3,7-bis[4-(N-carbazolyl)-phenyl]-2,6-diphenylbenzo[1,2-b:4,5-b']difuran (CZBDF) has been designed as an ambipolar material for OLEDs. It exhibits high thermal stability and balanced hole and electron mobilities, making it a promising candidate for full-color organic light-emitting diodes (Mitsui et al., 2012).

Safety And Hazards

While specific safety and hazard information for this compound is not available in the search results, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The compound’s use in the synthesis of new conjugated polymers suggests potential applications in the development of new materials . Its use as an organic semiconductor also indicates potential future directions in electronics .

properties

IUPAC Name

2,6-diphenylfuro[2,3-f][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O2/c1-3-7-15(8-4-1)19-11-17-13-22-18(14-21(17)23-19)12-20(24-22)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHGBWBEBOMJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC4=C(C=C(O4)C5=CC=CC=C5)C=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diphenylbenzo[1,2-b:4,5-b']difuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diphenylbenzo[1,2-b:4,5-b']difuran
Reactant of Route 2
Reactant of Route 2
2,6-Diphenylbenzo[1,2-b:4,5-b']difuran
Reactant of Route 3
Reactant of Route 3
2,6-Diphenylbenzo[1,2-b:4,5-b']difuran
Reactant of Route 4
Reactant of Route 4
2,6-Diphenylbenzo[1,2-b:4,5-b']difuran
Reactant of Route 5
Reactant of Route 5
2,6-Diphenylbenzo[1,2-b:4,5-b']difuran
Reactant of Route 6
2,6-Diphenylbenzo[1,2-b:4,5-b']difuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.